Met-Arg-Phe-Ala

Description

Propriétés

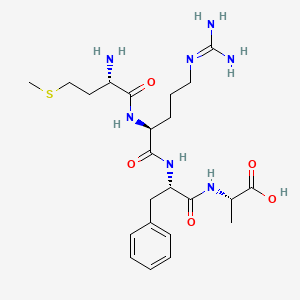

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37N7O5S/c1-14(22(34)35)28-21(33)18(13-15-7-4-3-5-8-15)30-20(32)17(9-6-11-27-23(25)26)29-19(31)16(24)10-12-36-2/h3-5,7-8,14,16-18H,6,9-13,24H2,1-2H3,(H,28,33)(H,29,31)(H,30,32)(H,34,35)(H4,25,26,27)/t14-,16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTASUKCZNGRDU-DKIMLUQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37N7O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Activity of Met-Arg-Phe-Ala (MRFA): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide Methionine-Arginine-Phenylalanine-Alanine (Met-Arg-Phe-Ala or MRFA) is a molecule of significant interest in neurobiology and enzymology. Primarily recognized as a potent competitive inhibitor of enkephalin-generating endopeptidase (EGE), MRFA plays a role in the modulation of the endogenous opioid system.[1][2] Furthermore, it serves as a substrate for other peptidases, including dipeptidyl peptidase III (DPP III) and snapalysin, indicating its involvement in various peptide metabolism pathways.[3] This document provides a comprehensive overview of the known biological activities of MRFA, including its mechanism of action, available quantitative data, and detailed experimental protocols for the assays used to characterize its function.

Introduction

This compound (MRFA) is a tetrapeptide with the sequence L-Methionyl-L-arginyl-L-phenylalanyl-L-alanine. Its primary biological significance stems from its interaction with enzymes that regulate the levels of enkephalins, which are endogenous opioid peptides involved in pain perception and other neurological processes. The ability of MRFA to inhibit enkephalin degradation pathways positions it as a potential tool for studying the physiological roles of enkephalins and as a lead compound for the development of novel analgesics. This guide will delve into the specific interactions of MRFA with its known enzymatic targets and provide the necessary technical details for researchers in the field.

Enzymatic Interactions of MRFA

The biological activities of MRFA are predominantly defined by its interactions with specific peptidases. It acts as a competitive inhibitor for one and a substrate for others, highlighting its dynamic role in peptide biochemistry.

Competitive Inhibition of Enkephalin-Generating Endopeptidase (EGE)

The most well-documented biological activity of MRFA is its potent competitive inhibition of enkephalin-generating endopeptidase (EGE).[1][2] EGE is an enzyme responsible for the cleavage of proenkephalin peptides to release active enkephalins. By inhibiting this enzyme, MRFA can indirectly increase the local concentrations of enkephalins, potentially leading to analgesic and other opioid-mediated effects. This makes MRFA a valuable pharmacological tool for investigating the enkephalinergic system and a potential therapeutic candidate for pain management.

| Parameter | Value | Enzyme Source | Reference |

| Inhibition Type | Competitive | Rat Brain | Knight M, et al. (1982) |

| Ki | Not Reported | Rat Brain | - |

| IC50 | Not Reported | Rat Brain | - |

Substrate for Dipeptidyl Peptidase III (DPP III)

MRFA has been identified as a substrate for dipeptidyl peptidase III (DPP III), a zinc-dependent exopeptidase that cleaves dipeptides from the N-terminus of its substrates.[3] DPP III is known to have a broad substrate specificity, with a preference for peptides ranging from four to ten amino acids in length.[4][5] The hydrolysis of MRFA by DPP III would yield the dipeptide Met-Arg and the C-terminal dipeptide Phe-Ala. This interaction suggests a role for MRFA in cellular protein and peptide turnover.

Specific kinetic parameters (Km and Vmax) for the hydrolysis of MRFA by DPP III are not available in the reviewed literature. However, kinetic data for other tetrapeptide substrates of DPP III have been determined and can serve as a reference.

| Parameter | Value | Enzyme Source | Reference |

| Km (for MRFA) | Not Reported | Human Erythrocytes | - |

| Vmax (for MRFA) | Not Reported | Human Erythrocytes | - |

Substrate for Snapalysin

MRFA is also a substrate for snapalysin, a metalloendoprotease belonging to the M7 family.[6] Snapalysin exhibits a preference for cleaving peptide bonds with aromatic residues, such as Phenylalanine (Phe) or Tyrosine (Tyr), in the P1' position.[6][7] This specificity suggests that snapalysin likely cleaves the Arg-Phe bond in the MRFA sequence.

There is no available quantitative data (Km, Vmax, or kcat) for the hydrolysis of MRFA by snapalysin in the current literature.

| Parameter | Value | Enzyme Source | Reference |

| Cleavage Site | Predicted: Arg-Phe | - | Based on substrate specificity |

| Km (for MRFA) | Not Reported | - | - |

| Vmax (for MRFA) | Not Reported | - | - |

Signaling Pathways and Logical Relationships

The primary signaling pathway influenced by MRFA is the endogenous opioid pathway, specifically through its modulation of enkephalin levels. By inhibiting EGE, MRFA prevents the degradation of proenkephalins, leading to an accumulation of enkephalins. These enkephalins can then bind to and activate opioid receptors, leading to downstream cellular responses.

The interaction of MRFA with DPP III and snapalysin represents metabolic pathways for the peptide itself.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Brain endopeptidase generates enkephalin from striatal precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. H-Met-Arg-Phe-Ala-OH peptide [novoprolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. Demystifying DPP III Catalyzed Peptide Hydrolysis—Computational Study of the Complete Catalytic Cycle of Human DPP III Catalyzed Tynorphin Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Snapalysin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Met-Arg-Phe-Ala (MRFA): A Tetrapeptide with Neuro-modulatory Potential in Neurological Disease

An In-depth Technical Guide on the Core Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Introduction

Met-Arg-Phe-Ala (MRFA) is a tetrapeptide belonging to the FMRFamide-related peptide (FaRP) family, characterized by the C-terminal Arg-Phe-NH2 motif. While research on MRFA itself is specific, the broader family of FaRPs has been implicated in a variety of neuromodulatory functions within the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of MRFA's mechanism of action in the context of neurological diseases, drawing on evidence from studies of MRFA and closely related peptides. The primary proposed mechanisms involve both indirect potentiation of the endogenous opioid system and direct modulation of neuronal ion channels.

Core Mechanisms of Action

The neuroprotective and modulatory effects of this compound in the central nervous system are thought to be mediated through two principal pathways:

-

Indirect Opioid System Potentiation: MRFA is a competitive inhibitor of enkephalin-generating endopeptidase (EGE), which includes enzymes like angiotensin-converting enzyme (ACE) and neprilysin. By inhibiting these enzymes, MRFA prevents the degradation of endogenous opioid peptides, such as enkephalins. The resulting increase in local enkephalin concentrations leads to enhanced activation of opioid receptors (mu and delta), triggering downstream signaling cascades that can modulate pain, inflammation, and neuronal survival.

-

Direct Ion Channel Modulation: Evidence suggests that FMRFamide-related peptides can directly interact with and modulate the activity of specific ion channels on neuronal membranes. This includes the potentiation of acid-sensing ion channels (ASICs), particularly ASIC1a and ASIC3, which are involved in sensory perception, neuroinflammation, and excitotoxicity. This direct modulation of ion channels provides a rapid, non-opioid-mediated mechanism for influencing neuronal excitability and signaling.

Signaling Pathways

The dual mechanisms of MRFA action implicate distinct signaling cascades within neurons.

Opioid Receptor-Mediated Signaling (Indirect)

Increased availability of enkephalins due to MRFA's inhibition of their degradation leads to the activation of mu (μ) and delta (δ) opioid receptors, which are G-protein coupled receptors (GPCRs).

Downstream effects of opioid receptor activation include:

-

Inhibition of Adenylyl Cyclase: Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

-

Modulation of Ion Channels: The Gβγ subunits of the activated G-protein can directly modulate ion channels, leading to an increase in potassium efflux (hyperpolarization) and a decrease in calcium influx, which reduces neuronal excitability and neurotransmitter release.

-

Activation of Kinase Cascades: Opioid receptor activation can also stimulate pro-survival signaling pathways such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway.

Direct Ion Channel Modulation

FMRFamide-related peptides have been shown to directly modulate acid-sensing ion channels (ASICs).

Mechanism of ASIC modulation:

-

MRFA and related peptides act as positive allosteric modulators of ASICs.

-

In the presence of protons (low pH), which are the primary activators of ASICs, these peptides enhance the channel's activity, leading to increased influx of sodium and calcium ions.

-

This enhanced cation influx results in neuronal depolarization and modulation of downstream signaling pathways. This mechanism is particularly relevant in conditions associated with tissue acidosis, such as ischemia and inflammation.

Quantitative Data

Quantitative data for this compound's interaction with specific targets is limited. The following table summarizes available data for MRFA and closely related FMRFamide-related peptides. Researchers should exercise caution when extrapolating data from related peptides to MRFA.

| Compound | Target | Assay Type | Value | Reference |

| This compound related peptides | Angiotensin-Converting Enzyme (ACE) | Inhibition Assay | IC50: 8 nM (for MK-422, an ACE inhibitor, potentiating YGGFMRF effects) | [1] |

| FMRFamide | FMRFamide-gated Na+ Channel (FaNaC) | Electrophysiology | Direct gating at micromolar concentrations | [2] |

| FMRFamide, FRRFamide | Acid-Sensing Ion Channels (ASICs) | Electrophysiology | Potentiation of H+-gated currents in a dose-dependent manner | [3][4] |

| FMRFamide-related peptides | ASIC1a and ASIC3 | Electrophysiology | EC50: 10-50 µM for potentiation |

Note: Specific IC50/EC50 values for this compound are not currently well-documented in publicly available literature. The provided data for related compounds suggests the potential potency of MRFA.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is adapted for determining the IC50 of a peptide inhibitor of ACE.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Substrate: Hippuryl-His-Leu (HHL)

-

Borate buffer (pH 8.3)

-

This compound (MRFA)

-

1M HCl

-

Ethyl acetate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of ACE in borate buffer.

-

Prepare serial dilutions of MRFA in borate buffer.

-

In a microcentrifuge tube, pre-incubate 20 µL of each MRFA dilution with 10 µL of ACE solution for 10 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 50 µL of HHL solution (e.g., 5 mM in borate buffer).

-

Incubate the mixture for 60 minutes at 37°C.

-

Terminate the reaction by adding 250 µL of 1M HCl.

-

Extract the hippuric acid (HA) product by adding 1.5 mL of ethyl acetate and vortexing.

-

Centrifuge to separate the phases and transfer the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness.

-

Re-dissolve the HA residue in a known volume of distilled water.

-

Measure the absorbance at 228 nm using a spectrophotometer.

-

Calculate the percentage of ACE inhibition for each MRFA concentration and determine the IC50 value.[5]

Patch-Clamp Electrophysiology for Ion Channel Modulation

This protocol provides a general framework for studying the effect of MRFA on ion channels in cultured neurons.

Materials:

-

Cultured neurons (e.g., primary hippocampal or dorsal root ganglion neurons)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular (bath) solution

-

Intracellular (pipette) solution

-

This compound (MRFA)

Procedure:

-

Prepare cultured neurons on coverslips.

-

Pull glass micropipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Place a coverslip with neurons in the recording chamber and perfuse with extracellular solution.

-

Under microscopic guidance, approach a neuron with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a desired holding potential (e.g., -70 mV) and record baseline ion channel activity. For studying ASICs, apply a low pH solution to elicit a current.

-

Apply MRFA to the extracellular solution via the perfusion system at various concentrations.

-

Record the changes in ion channel currents in the presence of MRFA. For ASICs, co-apply MRFA with the low pH stimulus.

-

Analyze the recorded currents to determine the effect of MRFA on channel amplitude, activation, and inactivation kinetics.[6][7][8]

In Vitro Blood-Brain Barrier (BBB) Permeability Assay (PAMPA-BBB)

This protocol outlines a parallel artificial membrane permeability assay to predict the passive diffusion of MRFA across the BBB.

Materials:

-

96-well filter plates (donor plate) and 96-well acceptor plates

-

Artificial BBB lipid solution (e.g., porcine brain lipid in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound (MRFA)

-

LC-MS/MS or other sensitive analytical method for MRFA quantification

Procedure:

-

Coat the filter membrane of each well of the donor plate with the artificial BBB lipid solution and allow the solvent to evaporate.

-

Prepare a solution of MRFA in PBS (donor solution).

-

Add the donor solution to the wells of the donor plate.

-

Add fresh PBS to the wells of the acceptor plate.

-

Carefully place the donor plate on top of the acceptor plate to form a "sandwich," ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor wells.

-

Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

-

After incubation, carefully separate the plates.

-

Determine the concentration of MRFA in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

-

Calculate the permeability coefficient (Pe) using established equations that take into account the surface area of the membrane, the volume of the wells, and the incubation time.[9][10]

Conclusion and Future Directions

The available evidence suggests that this compound holds therapeutic potential in neurological disorders through a dual mechanism of action: indirect potentiation of the endogenous opioid system and direct modulation of neuronal ion channels. While the conceptual framework for these mechanisms is established, further research is critically needed to quantify the specific interactions of MRFA with its molecular targets. Future studies should focus on:

-

Determining the IC50 values of MRFA for various enkephalin-degrading enzymes.

-

Quantifying the binding affinity and modulatory effects of MRFA on specific mammalian ion channels, including ASICs.

-

Conducting in vivo studies in animal models of neurological diseases (e.g., Alzheimer's, Parkinson's, neuropathic pain) to evaluate the therapeutic efficacy and target engagement of MRFA.

-

Characterizing the pharmacokinetic profile of MRFA, with a particular focus on its ability to cross the blood-brain barrier.

-

Investigating the impact of MRFA on neuroinflammatory processes, including its effects on microglia and astrocyte activation.

A more detailed understanding of these aspects will be crucial for the translation of MRFA from a promising research molecule to a potential therapeutic agent for neurological diseases.

References

- 1. Microglia Polarization From M1 to M2 in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FMRFamide-gated sodium channel and ASIC channels: a new class of ionotropic receptors for FMRFamide and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. ASIC3 and ASIC1 mediate FMRFamide-related peptide enhancement of H+-gated currents in cultured dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. docs.axolbio.com [docs.axolbio.com]

- 7. Patch Clamp Protocol [labome.com]

- 8. 4.2. Patch-Clamp Method [bio-protocol.org]

- 9. Comparison of blood-brain barrier permeability assays: in situ brain perfusion, MDR1-MDCKII and PAMPA-BBB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High throughput artificial membrane permeability assay for blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Met-Arg-Phe-Ala (MRFA): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide Methionine-Arginine-Phenylalanine-Alanine (Met-Arg-Phe-Ala), commonly known as MRFA, has carved a niche in the landscape of neuropeptide research. Initially identified as a potent competitive inhibitor of enkephalin-generating endopeptidase, its history is intertwined with the broader exploration of the endogenous opioid system. This technical guide provides a comprehensive overview of the discovery, history, and foundational experimental protocols related to MRFA. It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the peptide's synthesis, characterization, and its role as a tool in neurobiology.

Discovery and Historical Context

The discovery of this compound is rooted in the efforts to understand the biosynthesis of enkephalins, which are endogenous opioid peptides. In the late 1970s and early 1980s, significant research was focused on identifying the enzymes responsible for cleaving larger precursor proteins into active enkephalins.

A pivotal study by Knight and Klee in 1979 laid the groundwork by describing a specific assay for peptidases that generate methionine-enkephalin.[1] This assay utilized an amphiphilic substrate, [Homoarg-¹⁴C]Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Homoarg, to identify enkephalin-generating activity in rat brain extracts.[1]

Building on this work, M. Knight and his colleagues, in a 1982 publication in the journal Peptides, reported the identification of this compound as a potent competitive inhibitor of a soluble enkephalin-generating endopeptidase isolated from rat brain striatum .[2] This discovery was significant as it provided a valuable pharmacological tool to study the enzymatic pathways of enkephalin synthesis. The striatum, being rich in enkephalins, was a logical source for the isolation of this enzyme. The identification of MRFA as an inhibitor suggested its potential utility in modulating the levels of endogenous enkephalins, which have implications for pain perception and other neurological processes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the MRFA peptide is presented in the table below.

| Property | Value |

| Full Name | L-Methionyl-L-arginyl-L-phenylalanyl-L-alanine |

| Abbreviation | MRFA |

| Molecular Formula | C₂₃H₃₇N₇O₅S |

| Molecular Weight | 523.65 g/mol |

| Amino Acid Sequence | This compound |

Quantitative Data: Inhibitory Activity

Experimental Protocols

The following sections detail the generalized experimental methodologies relevant to the synthesis and characterization of the this compound peptide, based on standard practices in peptide chemistry and biochemistry.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides like MRFA. The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Workflow for Solid-Phase Peptide Synthesis of MRFA:

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Detailed Methodology:

-

Resin Preparation: A suitable solid support, such as Wang or 2-chlorotrityl chloride resin, is swelled in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

First Amino Acid Attachment: The C-terminal amino acid, Fmoc-Ala-OH, is covalently attached to the swelled resin.

-

Deprotection: The N-terminal Fmoc protecting group of the attached alanine is removed using a solution of piperidine in DMF to expose the free amine.

-

Coupling: The next protected amino acid in the sequence (Fmoc-Phe-OH) is activated using a coupling reagent (e.g., HBTU, HATU) and added to the resin to form a peptide bond with the deprotected amine of alanine.

-

Iterative Cycles: The deprotection and coupling steps are repeated for the subsequent amino acids, Fmoc-Arg(Pbf)-OH and Fmoc-Met-OH, in the correct sequence. The Pbf protecting group on the arginine side chain prevents unwanted side reactions.

-

Final Deprotection: After the addition of the final amino acid (methionine), the N-terminal Fmoc group is removed.

-

Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting group (Pbf on arginine) is simultaneously removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions with sensitive residues like methionine.[3]

-

Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purity and identity of the final MRFA peptide are confirmed by analytical HPLC and mass spectrometry.

Enkephalin-Generating Endopeptidase Activity Assay

The inhibitory activity of MRFA is determined by its ability to reduce the rate of enkephalin production by the enkephalin-generating endopeptidase. The assay, as pioneered by Knight and Klee, involves a radiolabeled substrate.

Workflow for Enkephalin-Generating Endopeptidase Assay:

Caption: Workflow for the enkephalin-generating endopeptidase activity assay.

Detailed Methodology:

-

Substrate: A radiolabeled synthetic peptide substrate that mimics a portion of the proenkephalin sequence is used. The original substrate described by Knight and Klee is [Homoarg-¹⁴C]Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Homoarg.[1]

-

Enzyme Preparation: A partially purified preparation of enkephalin-generating endopeptidase from a relevant biological source (e.g., rat brain striatum) is used.

-

Reaction Mixture: The reaction is typically carried out in a buffered solution at a physiological pH. The reaction mixture contains the enzyme preparation, the radiolabeled substrate, and varying concentrations of the inhibitor (MRFA).

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.

-

Reaction Termination and Separation: The enzymatic reaction is stopped, and the uncleaved substrate is separated from the cleaved, radiolabeled product. Knight and Klee utilized dextran-coated charcoal to adsorb the amphiphilic substrate, leaving the smaller, radiolabeled product in the supernatant.[1]

-

Quantification: The amount of radioactivity in the supernatant, corresponding to the amount of product formed, is measured using a scintillation counter.

-

Data Analysis: The rate of product formation is calculated for each inhibitor concentration. This data is then used to determine the inhibitory potency of MRFA, from which parameters like IC50 or Ki can be derived.

Signaling Pathways

The primary established role of this compound is as an inhibitor of enkephalin-generating endopeptidase.[2] By inhibiting this enzyme, MRFA can indirectly modulate the levels of enkephalins. Enkephalins are well-characterized as endogenous ligands for opioid receptors, which are G-protein coupled receptors (GPCRs). The signaling cascade initiated by enkephalin binding to opioid receptors typically involves:

-

Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of ion channels: Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.

This signaling ultimately results in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which underlies the analgesic and other neuromodulatory effects of enkephalins.

While MRFA's primary action is on the enzyme, its downstream effects are on this opioidergic signaling pathway. There is currently no evidence to suggest that MRFA itself directly binds to and activates any known signaling receptors.

Logical Relationship of MRFA's Action:

Caption: Logical diagram illustrating the mechanism of action of this compound.

Conclusion and Future Directions

The tetrapeptide this compound holds a significant place in the history of neuropeptide research as one of the first identified inhibitors of an enkephalin-processing enzyme. Its discovery provided a crucial tool for dissecting the biochemical pathways of the endogenous opioid system. While its primary utility has been in basic research, the principle of inhibiting enkephalin degradation to potentiate endogenous analgesia remains a valid therapeutic strategy.

Future research could focus on several areas. Firstly, a more precise determination of the inhibitory constants (Ki and IC50) of MRFA for various enkephalin-generating endopeptidases would be valuable for quantitative studies. Secondly, structural studies of MRFA in complex with its target enzyme could provide insights for the rational design of more potent and selective inhibitors. Finally, further investigation into the broader physiological roles of inhibiting this specific endopeptidase, beyond enkephalin metabolism, could uncover new therapeutic applications. This technical guide serves as a foundational resource for researchers embarking on such future investigations.

References

An In-depth Technical Guide to the Physicochemical Properties of Met-Arg-Phe-Ala

This technical guide provides a comprehensive overview of the core physicochemical properties of the tetrapeptide Methionyl-Arginyl-Phenylalanyl-Alanine (Met-Arg-Phe-Ala). Designed for researchers, scientists, and drug development professionals, this document details the peptide's characteristics, methods for its analysis, and its role in biological pathways.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below, providing a foundational understanding of its chemical and physical nature.

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₇N₇O₅S | N/A |

| Molecular Weight | 523.65 g/mol | [1] |

| Theoretical Isoelectric Point (pI) | 11.05 | N/A |

| Appearance | White to off-white powder | |

| Purity (typical) | ≥90% (HPLC) |

Solubility and Stability

Understanding the solubility and stability of this compound is critical for its application in experimental and therapeutic contexts.

Solubility:

This compound is generally soluble in water.[2] The presence of the basic arginine residue and the charged termini at neutral pH contributes to its aqueous solubility. For experimental purposes, it is often dissolved in water or aqueous buffers. The solubility can be influenced by the pH of the solvent. In acidic conditions, the amine groups are protonated, and in alkaline conditions, the carboxylic acid is deprotonated, both of which can enhance solubility. In hydroalcoholic solvent systems, solubility tends to be highest in water and decreases with an increasing proportion of organic solvent.[3]

Stability and Storage:

For long-term storage, the lyophilized powder should be kept at -20°C. Under these conditions, it is stable for extended periods. Once in solution, it is recommended to store aliquots at -20°C to minimize degradation from repeated freeze-thaw cycles. The stability of the peptide in solution is dependent on pH and temperature. At neutral pH and low temperatures, the peptide is relatively stable. However, at acidic or alkaline pH, and at elevated temperatures, degradation through hydrolysis of peptide bonds can occur. The methionine residue is also susceptible to oxidation.

| Condition | Recommendation |

| Long-term Storage (Lyophilized) | -20°C |

| Short-term Storage (Solution) | -20°C in aliquots |

| Handling | Avoid repeated freeze-thaw cycles. Protect from light. |

Biological Activity

This compound is recognized as a potent competitive inhibitor of enkephalin-generating endopeptidase.[4] Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation.[5][6] By inhibiting the enzyme responsible for their degradation, this compound can potentiate and prolong the analgesic effects of enkephalins.[7] This makes it a valuable tool for research in neurology and pain management.[4]

Experimental Protocols

Detailed methodologies for the characterization and analysis of this compound are provided below.

High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the standard method for purifying and assessing the purity of synthetic peptides like this compound.[8]

Principle: The peptide is separated based on its hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, containing an ion-pairing agent such as trifluoroacetic acid (TFA).

Methodology:

-

Sample Preparation: Dissolve the crude peptide in the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Filter the sample through a 0.22 µm filter to remove any particulate matter.[8]

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) TFA in water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm and 280 nm.

-

Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a typical starting point and can be optimized for better resolution.

-

-

Fraction Collection and Analysis: Collect fractions corresponding to the major peak. Analyze the purity of the collected fractions by re-injecting them onto the analytical HPLC under the same conditions. Pool the fractions with the desired purity.

-

Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a powder.

Caption: Workflow for the purification of this compound using RP-HPLC.

Mass Spectrometry (MS) for Molecular Weight Verification and Sequencing

Mass spectrometry is a critical tool for confirming the molecular weight and amino acid sequence of this compound.[1]

Principle: The peptide is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and determine its amino acid sequence.

Methodology:

-

Sample Preparation: Dissolve the purified peptide in a suitable solvent, such as 50% acetonitrile with 0.1% formic acid.

-

Ionization: Electrospray ionization (ESI) is a common method for peptide analysis.

-

Mass Analysis:

-

Full Scan MS: Acquire a full scan mass spectrum to determine the m/z of the intact peptide. The expected monoisotopic mass for [M+H]⁺ is approximately 524.265.

-

Tandem MS (MS/MS): Select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

-

-

Data Analysis: Analyze the resulting fragment ions (b- and y-ions) to confirm the amino acid sequence (this compound).

Caption: Workflow for the characterization of this compound by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy can provide detailed information about the three-dimensional structure and dynamics of this compound in solution.

Principle: The magnetic properties of atomic nuclei are used to determine the chemical and spatial relationships between atoms in the peptide.

Methodology:

-

Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM. Adjust the pH to the desired value.

-

NMR Experiments:

-

1D ¹H NMR: Provides a general overview of the proton signals.

-

2D TOCSY (Total Correlation Spectroscopy): Identifies protons within the same amino acid spin system.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing distance restraints for structural calculations.

-

2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons.

-

-

Data Analysis:

-

Resonance Assignment: Assign the observed NMR signals to specific protons in the this compound sequence.

-

Structural Calculation: Use the distance restraints from NOESY experiments to calculate a family of 3D structures consistent with the NMR data.

-

Signaling Pathway Involvement

This compound exerts its biological effect by inhibiting enkephalin-generating endopeptidase, thereby influencing the enkephalin signaling pathway.

Enkephalin Signaling Pathway:

Enkephalins are endogenous opioid peptides that bind to opioid receptors (e.g., mu and delta) on neurons.[9] This binding initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability and the inhibition of pain signal transmission. The action of enkephalins is terminated by their degradation by enzymes such as enkephalin-generating endopeptidase. By inhibiting this enzyme, this compound prevents the breakdown of enkephalins, leading to their accumulation and an enhanced analgesic effect.

Caption: Inhibition of enkephalin degradation by this compound.

References

- 1. ≥90% (HPLC), suitable for MALDI-MS | Sigma-Aldrich [sigmaaldrich.com]

- 2. ncert.nic.in [ncert.nic.in]

- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Endogenous opioid peptides in the descending pain modulatory circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Effect of peptidase inhibitors on [Met5]enkephalin-Arg6-Phe7 and [Met5]enkephalin-Arg6-Gly7-Leu8-induced antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

The Tetrapeptide Met-Arg-Phe-Ala: A Potent Competitive Inhibitor of Enkephalin-Generating Endopeptidase

For Immediate Release

This technical whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the tetrapeptide Methionine-Arginine-Phenylalanine-Alanine (Met-Arg-Phe-Ala), a potent competitive inhibitor of enkephalin-generating endopeptidase (EGE). By inhibiting this key enzyme, this compound offers a promising avenue for modulating the endogenous opioid system, with potential therapeutic applications in pain management and neurological disorders. This document details the mechanism of action, summarizes key quantitative data, provides experimental protocols, and visualizes the relevant biological pathways.

Introduction to Enkephalin Metabolism and the Role of this compound

Enkephalins are endogenous pentapeptides that play a crucial role as neuromodulators in the central nervous system, primarily by binding to opioid receptors to produce analgesic and other effects.[1] The biological activity of enkephalins is tightly regulated by their synthesis from larger precursor proteins and their rapid degradation by various peptidases. An enkephalin-generating endopeptidase (EGE) has been identified as a key enzyme in the processing of enkephalin precursors to yield active enkephalins.

The tetrapeptide this compound (MRFA) has been identified as a potent and specific competitive inhibitor of this enkephalin-generating endopeptidase.[2] Its ability to block the generation of enkephalins from their precursors makes it a valuable tool for studying the physiological roles of the enkephalinergic system and a potential lead compound for the development of novel therapeutics.

Quantitative Inhibition Data

This compound has been characterized as a potent competitive inhibitor of the enkephalin-generating endopeptidase purified from rat brain membranes. The inhibitory activity of this compound and the related peptide Met-Arg-Phe is summarized in the table below.

| Inhibitor | Inhibition Type | Potency (Relative to other small peptides) |

| This compound | Competitive | Most Potent |

| Met-Arg-Phe | Competitive | Potent |

Quantitative data such as specific IC50 or Ki values were not explicitly found in the available search results for this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its effect by directly competing with enkephalin precursor peptides for the active site of the enkephalin-generating endopeptidase. By binding to the enzyme, this compound prevents the cleavage of the precursor, thereby reducing the production of active enkephalins. This reduction in enkephalin levels can modulate downstream signaling through opioid receptors.

Experimental Protocols

The following sections detail the methodologies for key experiments related to the study of this compound as an enkephalin-generating endopeptidase inhibitor.

Purification of Enkephalin-Generating Endopeptidase from Rat Brain

This protocol describes the initial steps for isolating the enzyme target of this compound.

Materials:

-

Rat brains[3]

-

Homogenization buffer (e.g., neutral pH buffer)[3]

-

Centrifuge

-

Activated thiopropyl resin for covalent chromatography[3]

-

0.1% Trifluoroacetic acid (TFA)[3]

Procedure:

-

Homogenize fresh or frozen rat brain tissue in a neutral pH buffer to maintain protein stability.[3]

-

Centrifuge the homogenate to pellet cellular debris.

-

Apply the supernatant to an activated thiopropyl resin column to selectively remove a significant portion of intracellular proteins.[3]

-

Elute the non-bound fraction containing the enkephalin-generating endopeptidase.

-

Further purify the enzyme using subsequent chromatographic steps such as ion exchange and gel filtration chromatography.[4]

Enkephalin-Generating Endopeptidase Inhibition Assay

This assay is used to determine the inhibitory potency of compounds like this compound.

Materials:

-

Purified enkephalin-generating endopeptidase

-

Enkephalin precursor peptide substrate (e.g., a synthetic peptide mimicking a natural precursor)

-

This compound (or other test inhibitors) at various concentrations

-

Assay buffer (pH optimized for enzyme activity)

-

Radioimmunoassay (RIA) reagents for enkephalin detection (optional)

Procedure:

-

Pre-incubate the purified enkephalin-generating endopeptidase with varying concentrations of this compound in the assay buffer for a specified time.

-

Initiate the enzymatic reaction by adding the enkephalin precursor peptide substrate.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.

-

Stop the reaction, for example, by adding acid (e.g., TFA) or by heat inactivation.

-

Analyze the reaction mixture to quantify the amount of generated enkephalin. This is typically done using reverse-phase HPLC to separate the product (enkephalin) from the substrate and inhibitor.[2][5] The amount of enkephalin can be quantified by UV detection or by collecting fractions and performing a radioimmunoassay.

-

Calculate the percentage of inhibition for each concentration of this compound compared to a control reaction without the inhibitor.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For competitive inhibitors, a Ki value can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Conclusion

This compound is a valuable research tool for investigating the enkephalinergic system due to its potent and competitive inhibition of the enkephalin-generating endopeptidase. The methodologies outlined in this whitepaper provide a framework for the purification of the target enzyme and the characterization of its inhibitors. Further research to elucidate the precise quantitative inhibitory constants (IC50 and Ki) of this compound and to explore its in vivo efficacy will be crucial for translating these findings into potential therapeutic applications for pain and other neurological conditions. The development of drugs targeting this enzyme could offer a novel strategy for enhancing endogenous opioid signaling while potentially avoiding some of the adverse effects associated with exogenous opioid administration.

References

- 1. Met-enkephalin - Wikipedia [en.wikipedia.org]

- 2. A new electrochemical HPLC method for analysis of enkephalins and endomorphins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A high-yield method to extract peptides from rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification and characterization of an enkephalin aminopeptidase from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorfrancis.com [taylorfrancis.com]

An In-depth Technical Guide to the Structure and Function of Met-Arg-Phe-Ala

For Researchers, Scientists, and Drug Development Professionals

Abstract

Met-Arg-Phe-Ala (MRFA) is a tetrapeptide with the sequence L-methionyl-L-arginyl-L-phenylalanyl-L-alanine. This document provides a comprehensive overview of its biochemical properties and functional roles. MRFA is recognized as a competitive inhibitor of enkephalin-degrading enzymes, with a notable interaction with Angiotensin-Converting Enzyme (ACE). Furthermore, it serves as a substrate for Dipeptidyl Peptidase III (DPP3). These interactions position MRFA as a molecule of interest in the study of opioid peptide metabolism and pain modulation. This guide details its structure, enzymatic interactions, and relevant experimental methodologies.

Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below.

| Property | Value |

| Full Name | L-methionyl-L-arginyl-L-phenylalanyl-L-alanine |

| Amino Acid Sequence | This compound (MRFA) |

| Molecular Formula | C23H37N7O5S |

| Molecular Weight | 523.65 g/mol |

| Canonical SMILES | C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--N |

| Appearance | White to off-white powder |

Biochemical Function and Mechanism of Action

The primary biological functions of this compound identified in the scientific literature revolve around its interactions with specific peptidases. There is no direct evidence to suggest that MRFA acts as a ligand for a specific receptor to initiate a signaling cascade. Instead, its mechanism of action is centered on the modulation of enzyme activity.

Inhibition of Enkephalin-Degrading Enzymes

Substrate for Dipeptidyl Peptidase III (DPP3)

This compound is a known substrate for Dipeptidyl Peptidase III (DPP3).[3][4] DPP3 is a zinc-dependent exopeptidase that cleaves dipeptides from the N-terminus of its substrates.[5][6] This enzyme is involved in the metabolism of various bioactive peptides, including enkephalins and angiotensins.[7] The hydrolysis of MRFA by DPP3 would result in the products Met-Arg and Phe-Ala. Specific kinetic parameters (Km and Vmax) for the hydrolysis of MRFA by DPP3 are not available in the current literature.

Substrate for Snapalysin

Several sources indicate that this compound is also a substrate for snapalysin. However, detailed kinetic data for this interaction are not currently available in the public scientific literature.

Quantitative Data

Comprehensive quantitative data for the interaction of this compound with its target enzymes are limited in the available literature. The following table summarizes relevant data for related compounds to provide context.

| Compound/Peptide | Enzyme/Receptor | Parameter | Value | Notes |

| [Met]-enkephalin-Arg-Phe | Opioid System (in vivo) | EC50 | 38.5 nmol/mouse | For analgesic activity (tail-flick response) following intracerebroventricular injection.[2][8] |

| MK-422 (Enalaprilat) | Angiotensin-Converting Enzyme (ACE) | IC50 | 8 nM | Inhibition of the degradation of [Met]-enkephalin-Arg-Phe. |

| Captopril | Angiotensin-Converting Enzyme (ACE) | IC50 | 95 nM | Inhibition of the degradation of [Met]-enkephalin-Arg-Phe. |

It is important to note that the IC50 values listed above are for the inhibition of the degradation of a related heptapeptide, not for the direct inhibition of ACE by this compound.

Signaling Pathways and Logical Relationships

As this compound's primary described function is the modulation of enzyme activity rather than direct receptor binding, a classical signaling pathway diagram is not applicable. Instead, the following diagrams illustrate its role in enzymatic pathways and a generalized experimental workflow.

Caption: Enzymatic interactions of this compound.

Caption: Generalized experimental workflow for studying MRFA.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. These should be adapted and optimized for specific laboratory conditions.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a fluorometric method to determine the inhibitory activity of this compound on ACE.

Materials:

-

Angiotensin-Converting Enzyme (human recombinant)

-

This compound (as inhibitor)

-

ACE substrate (e.g., o-Abz-Gly-p-Phe(NO2)-Pro-OH)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 50 mM NaCl and 10 µM ZnCl2)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation/Emission ~320/420 nm)

Procedure:

-

Prepare a stock solution of this compound in the assay buffer.

-

Create a serial dilution of the this compound stock solution to test a range of concentrations.

-

In the 96-well plate, add 20 µL of the ACE solution to each well.

-

Add 20 µL of the this compound dilutions or assay buffer (for control wells) to the respective wells.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the ACE substrate to each well.

-

Immediately begin kinetic measurements of fluorescence intensity every minute for 30-60 minutes.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is competitive and the Km of the substrate is known.

Dipeptidyl Peptidase III (DPP3) Substrate Assay

This protocol outlines a method to measure the hydrolysis of this compound by DPP3.

Materials:

-

Dipeptidyl Peptidase III (human recombinant)

-

This compound (as substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Quenching solution (e.g., 1 M HCl)

-

HPLC system with a C18 column

-

Mobile phases for HPLC (e.g., Acetonitrile and water with 0.1% TFA)

Procedure:

-

Prepare a stock solution of this compound in the assay buffer.

-

Prepare a solution of DPP3 in the assay buffer.

-

In separate microcentrifuge tubes, pre-warm the substrate and enzyme solutions to 37°C.

-

Initiate the reaction by mixing the DPP3 solution with the this compound solution.

-

At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and stop the reaction by adding it to the quenching solution.

-

Analyze the quenched samples by HPLC to separate and quantify the remaining this compound and the product fragments (Met-Arg and Phe-Ala).

-

Create a standard curve for this compound and its products to determine their concentrations in the reaction samples.

-

Calculate the initial reaction velocity (V0) from the linear portion of the substrate depletion or product formation curve over time.

-

To determine Km and Vmax, repeat the assay with varying concentrations of this compound and measure the corresponding initial velocities.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Mass Spectrometry Calibration

This compound is a component of calibration solutions for electrospray ionization (ESI) mass spectrometers in positive ion mode.[9]

General Procedure:

-

Use a commercially available or laboratory-prepared calibration solution containing this compound, often in a mixture with other compounds like caffeine and Ultramark 1621 in an acetonitrile/methanol/acetic acid solution.

-

Infuse the calibration solution into the mass spectrometer via a syringe pump at a constant flow rate.

-

In the mass spectrometer software, operate in the positive ion mode and acquire a mass spectrum of the calibration solution.

-

Identify the peak corresponding to the [M+H]+ ion of this compound (m/z 524.26).

-

Use this and other known peaks in the calibration mixture to calibrate the mass accuracy of the instrument across a defined mass range.

Conclusion

This compound is a tetrapeptide with well-defined inhibitory and substrate activities against key peptidases involved in pain and cardiovascular regulation. Its role as a competitive inhibitor of ACE and a substrate for DPP3 underscores its potential as a tool for studying the metabolism of endogenous opioid peptides. While specific kinetic constants for its interactions are not fully detailed in the current literature, the provided methodologies offer a framework for their determination. The established use of MRFA as a mass spectrometry calibrant also highlights its utility as a standard in analytical biochemistry. Further research is warranted to fully elucidate its kinetic parameters and explore its potential pharmacological applications.

References

- 1. Endogenous peptide: Met-enkephalin-Arg-Phe, differently regulate expression of opioid receptors on chronic treatment | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 6. enzyme-database.org [enzyme-database.org]

- 7. Endogenous peptide: Met-enkephalin-Arg-Phe, differently regulate expression of opioid receptors on chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purification, Identification, and Inhibitory Mechanisms of a Novel ACE Inhibitory Peptide from Torreya grandis | MDPI [mdpi.com]

- 9. Mass Spec Calibration Solutions | Thermo Fisher Scientific - TW [thermofisher.com]

Met-Arg-Phe-Ala (MRFA): A Technical Guide on its Sequence, Biochemical Properties, and Functional Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide Met-Arg-Phe-Ala (MRFA) is a molecule of significant interest in the field of neuroscience and pharmacology. Primarily recognized as a competitive inhibitor of enkephalin-generating endopeptidase (EGE), MRFA plays a role in the modulation of the endogenous opioid system. This technical guide provides a comprehensive overview of the MRFA sequence, its amino acid composition, and its known biochemical activities. It details experimental protocols for studying its enzymatic inhibition and potential receptor interactions, and presents available quantitative data. Furthermore, this document explores the potential signaling pathways associated with MRFA, drawing connections to the broader family of FMRFamide-related peptides (FaRPs) and their established roles in cellular signaling. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of neuropeptides and the development of novel therapeutics targeting neurological pathways.

Introduction

This compound (MRFA) is a tetrapeptide with a sequence of Methionine-Arginine-Phenylalanine-Alanine. Its primary characterized function is the competitive inhibition of enkephalin-generating endopeptidase (EGE), an enzyme responsible for the cleavage of proenkephalins to produce active enkephalin peptides[1]. Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation and other neurological processes. By inhibiting their degradation, compounds like MRFA can potentiate the effects of endogenous opioids, making them attractive candidates for research in pain management and neurological disorders[1].

The MRFA sequence also bears resemblance to the C-terminus of FMRFamide (Phe-Met-Arg-Phe-NH2) and other FMRFamide-related peptides (FaRPs). FaRPs are a large and diverse family of neuropeptides found throughout the animal kingdom, known to be involved in a wide array of physiological processes including cardiovascular function, feeding behavior, and reproduction[2][3]. They primarily exert their effects through G-protein coupled receptors (GPCRs)[2]. The structural similarity of MRFA to these peptides suggests potential interactions with similar receptor systems, a possibility that warrants further investigation.

Amino Acid Composition and Physicochemical Properties

The constituent amino acids of MRFA contribute to its overall physicochemical properties, which in turn influence its biological activity and pharmacokinetic profile.

| Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Property |

| Methionine | Met | M | Nonpolar, Aliphatic, Sulfur-containing |

| Arginine | Arg | R | Positively charged (basic), Polar |

| Phenylalanine | Phe | F | Aromatic, Nonpolar |

| Alanine | Ala | A | Nonpolar, Aliphatic |

Table 1: Amino Acid Composition of this compound (MRFA)

The presence of a positively charged Arginine residue and several nonpolar residues gives the peptide an amphipathic character. The physicochemical properties of MRFA are summarized in the table below.

| Property | Value |

| Molecular Formula | C23H37N7O5S |

| Molecular Weight | 523.65 g/mol |

| Theoretical pI | 11.05 |

| GRAVY (Grand Average of Hydropathicity) | 0.5 |

Table 2: Physicochemical Properties of this compound (MRFA)

Biochemical Activity: Inhibition of Enkephalin-Generating Endopeptidase

The most well-documented biological activity of MRFA is its role as a competitive inhibitor of enkephalin-generating endopeptidase (EGE).

Quantitative Analysis of EGE Inhibition

No specific Ki or IC50 values for MRFA were identified in the searched literature.

Experimental Protocol: Enkephalin-Generating Endopeptidase Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of peptides like MRFA against EGE. This protocol is based on principles of enzyme kinetics and can be adapted for specific experimental setups.

Objective: To determine the inhibition constant (Ki) of MRFA for enkephalin-generating endopeptidase.

Materials:

-

Purified or partially purified enkephalin-generating endopeptidase (EGE) from a suitable source (e.g., rat brain tissue)[4].

-

Fluorogenic or chromogenic substrate for EGE (e.g., a synthetic peptide with a fluorophore and a quencher flanking the cleavage site).

-

This compound (MRFA) peptide of high purity.

-

Assay buffer (e.g., Tris-HCl or phosphate buffer at physiological pH).

-

Microplate reader capable of fluorescence or absorbance detection.

-

Control inhibitors with known Ki values (optional).

Procedure:

-

Enzyme Preparation: Prepare a stock solution of EGE in assay buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate over the desired time course.

-

Substrate Preparation: Prepare a stock solution of the EGE substrate in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer to various concentrations around the known or determined Michaelis constant (Km) of the enzyme for the substrate.

-

Inhibitor Preparation: Prepare a stock solution of MRFA in assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

-

Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:

-

Total enzyme activity: EGE + Substrate (at various concentrations)

-

Inhibition reactions: EGE + Substrate (at various concentrations) + MRFA (at various concentrations)

-

Blank: Assay buffer + Substrate (to measure background signal)

-

-

Reaction Initiation and Measurement: Pre-incubate the enzyme with the inhibitor (MRFA) for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C). Initiate the reaction by adding the substrate. Monitor the increase in fluorescence or absorbance over time using a microplate reader.

-

Data Analysis:

-

Calculate the initial reaction velocities (V) from the linear portion of the progress curves.

-

Plot the reaction velocities against the substrate concentrations for each inhibitor concentration.

-

Analyze the data using Michaelis-Menten kinetics and appropriate models for competitive inhibition (e.g., Lineweaver-Burk, Dixon, or non-linear regression analysis) to determine the Ki value for MRFA.

-

Potential Signaling Pathways

While the direct signaling pathway of MRFA has not been extensively elucidated, its structural similarity to FMRFamide-related peptides (FaRPs) provides a strong basis for hypothesizing its potential mechanisms of action.

G-Protein Coupled Receptor (GPCR) Signaling

FaRPs are well-known to act through GPCRs. These receptors, upon ligand binding, activate intracellular signaling cascades, often involving changes in second messenger concentrations like cyclic AMP (cAMP) and inositol trisphosphate (IP3), leading to downstream cellular responses. A common pathway for FaRPs involves the modulation of intracellular calcium levels[2].

Experimental Protocol: Calcium Mobilization Assay

To investigate whether MRFA can elicit a cellular response through a GPCR-mediated calcium signaling pathway, a calcium mobilization assay can be performed.

Objective: To determine if MRFA induces an increase in intracellular calcium concentration in a relevant cell line.

Materials:

-

A suitable cell line endogenously expressing or transfected with a putative MRFA receptor (e.g., a known FMRFamide receptor).

-

This compound (MRFA) peptide.

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

A fluorescence microplate reader or a flow cytometer with kinetic reading capabilities.

-

Positive control agonist (e.g., FMRFamide or another known ligand for the receptor).

-

Antagonist for the putative receptor (if available).

Procedure:

-

Cell Culture and Plating: Culture the selected cell line under appropriate conditions. Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere and grow to a confluent monolayer.

-

Dye Loading: Remove the culture medium and wash the cells with assay buffer. Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C in the dark.

-

Washing: After incubation, gently wash the cells with assay buffer to remove any extracellular dye.

-

Assay:

-

Place the plate in the fluorescence reader and allow it to equilibrate to the desired temperature.

-

Establish a baseline fluorescence reading for a short period.

-

Add MRFA (at various concentrations) to the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

In separate wells, add the positive control agonist and a vehicle control (assay buffer).

-

To confirm receptor specificity, pre-incubate cells with a receptor antagonist before adding MRFA.

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

-

Plot the fluorescence intensity over time to visualize the calcium transient.

-

Quantify the response by measuring the peak fluorescence intensity or the area under the curve.

-

Generate a dose-response curve by plotting the response against the logarithm of the MRFA concentration to determine the EC50 (half-maximal effective concentration).

-

Conclusion and Future Directions

The tetrapeptide this compound is a molecule with established activity as a competitive inhibitor of enkephalin-generating endopeptidase. This function positions it as a valuable tool for studying the endogenous opioid system and as a potential starting point for the development of novel analgesics. However, a significant gap exists in the literature regarding quantitative data on its inhibitory potency. Future research should prioritize the determination of Ki and/or IC50 values for MRFA against EGE to better understand its efficacy.

Furthermore, the structural relationship of MRFA to the FMRFamide family of neuropeptides suggests a broader potential biological role. Investigating the interaction of MRFA with FMRFamide receptors and its ability to modulate intracellular signaling pathways, such as calcium mobilization, could uncover novel functions for this peptide. Elucidating these potential activities will provide a more complete understanding of the pharmacological profile of MRFA and could open new avenues for its application in drug discovery and development for a range of neurological and physiological conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. FMRFamide-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The action of FMRFamide (Phe-Met-Arg-Phe-NH2) and related peptides on mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enkephalin generating activity of rat brain endopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of RF-Amide Peptides: A Technical Guide for Researchers

An In-depth Exploration of the Structure, Function, and Therapeutic Applications of the RF-Amide Peptide Family, with a Focus on Neuropeptide FF (NPFF) Analogs.

Introduction

The RF-amide peptides are a diverse superfamily of neuropeptides characterized by a common C-terminal arginine-phenylalanine-amide motif. This family, which includes Neuropeptide FF (NPFF), Neuropeptide AF (NPAF), and pyroglutamylated RF-amide peptide (QRFP), has garnered significant attention for its modulatory roles in a wide array of physiological processes.[1][2] While the tetrapeptide MRFA (Met-Arg-Phe-Ala) has been identified as a competitive inhibitor of an enkephalin-generating endopeptidase and is utilized as a standard in mass spectrometry, its therapeutic applications remain limited.[3][4][5][6][7][8] This guide will focus on the broader family of RF-amide peptides, particularly the NPFF system, which presents a promising landscape for the development of novel therapeutics targeting pain, opioid modulation, cardiovascular diseases, and metabolic disorders.

These peptides exert their effects through two primary G protein-coupled receptors (GPCRs): Neuropeptide FF Receptor 1 (NPFFR1, also known as GPR147) and Neuropeptide FF Receptor 2 (NPFFR2, also known as GPR74).[1][2][9] This technical guide provides a comprehensive overview of the current understanding of RF-amide peptides, their signaling pathways, and their therapeutic potential, with a focus on quantitative data and detailed experimental methodologies.

Therapeutic Applications of RF-Amide Peptides

The widespread distribution of NPFF and its receptors in the central and peripheral nervous systems underpins their involvement in numerous physiological functions, making them attractive targets for drug development.[1][2][9]

Pain Modulation and Interaction with the Opioid System

The NPFF system is a key modulator of pain and opioid analgesia. Its effects are complex and often dependent on the site of action. Supraspinal administration of NPFF has been shown to attenuate opioid-induced analgesia, suggesting an anti-opioid effect.[10][11] Conversely, intrathecal administration can potentiate morphine-induced analgesia.[10] This dual functionality presents opportunities for developing drugs that can enhance the analgesic effects of opioids while potentially mitigating side effects like tolerance and dependence.

Cardiovascular Regulation

RF-amide peptides have demonstrated significant effects on the cardiovascular system. Intravenous administration of FMRFamide and related peptides can lead to an increase in mean arterial blood pressure and heart rate, mediated by central stimulation of the sympathetic nervous system.[12] Conversely, other members of the family, such as human RFamide-related peptide-1 (hRFRP-1), have been shown to decrease cardiac contractile performance.[13] This highlights the potential for developing RF-amide peptide analogs for the treatment of both hypotension and hypertension, as well as other cardiovascular disorders.

Regulation of Feeding Behavior

The RF-amide peptide family is consistently implicated in the regulation of energy balance and feeding.[14][15][16][17] Different peptides within the family can exert either orexigenic (appetite-stimulating) or anorexigenic (appetite-suppressing) effects. This positions the NPFF system as a potential target for the development of therapeutics for eating disorders and obesity.

Quantitative Data on RF-Amide Peptide-Receptor Interactions

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of various endogenous RF-amide peptides and their analogs for the human NPFF1 and NPFF2 receptors. This data is crucial for understanding the structure-activity relationships within this peptide family and for the rational design of selective ligands.

| Peptide/Analog | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Reference |

| Neuropeptide FF (NPFF) | hNPFFR1 | 1.13 | - | [2] |

| Neuropeptide FF (NPFF) | hNPFFR2 | 0.37 | - | [2] |

| Neuropeptide AF (NPAF) | hNPFFR1 | - | - | [2] |

| Neuropeptide AF (NPAF) | hNPFFR2 | - | - | [2] |

| Human NPAF | NPFFR | 0.22 | - | [18] |

| SQA-NPFF | NPFFR | 0.29 | - | [18] |

| 1DMe | NPFFR | 0.31 | - | [18] |

| EYW-NPSF | NPFFR | 0.32 | - | [18] |

| QFW-NPSF | NPFFR | 0.35 | - | [18] |

| Met-enk-RF-NH2 | NPFFR | 3.25 | - | [18] |

| FMRF-NH2 | NPFFR | 10.5 | - | [18] |

| NPSF | NPFFR | 12.1 | - | [18] |

Signaling Pathways of NPFF Receptors

NPFFR1 and NPFFR2 are primarily coupled to the Gi/o family of G proteins. Upon peptide binding, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate the activity of other downstream effectors, such as ion channels.

Experimental Protocols

A variety of in vitro and in vivo experimental techniques are employed to characterize the function and therapeutic potential of RF-amide peptides.

In Vitro Assays

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for its receptor.

-

Principle: A radiolabeled ligand competes with an unlabeled test compound for binding to a receptor preparation (e.g., cell membranes expressing the receptor). The amount of bound radioactivity is measured to determine the affinity of the test compound.[19][20][21]

-

General Protocol:

-

Prepare cell membranes from cells overexpressing the target NPFF receptor.

-

Incubate the membranes with a fixed concentration of a radiolabeled RF-amide peptide analog (e.g., ¹²⁵I-YVPNLPQRFa) and varying concentrations of the unlabeled test compound.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

Analyze the data to determine the IC50 value, which is then used to calculate the binding affinity (Ki).[22]

-

GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor stimulation.

-

Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for a non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of incorporated [³⁵S]GTPγS is a measure of receptor activation.[6][7][14][23]

-

General Protocol:

-

Incubate cell membranes expressing the NPFF receptor with the test compound, GDP, and [³⁵S]GTPγS.

-

Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.

-

Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Determine the potency (EC50) and efficacy (Emax) of the test compound.

-

cAMP Accumulation Assay

This assay measures the downstream effect of Gi/o-coupled receptor activation.

-

Principle: Activation of Gi/o-coupled NPFF receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This inhibition is typically measured in the presence of forskolin, an adenylyl cyclase activator, to ensure a detectable baseline level of cAMP.[2][12][24][25][26]

-

General Protocol:

-

Culture cells expressing the NPFF receptor.

-

Pre-treat the cells with the test compound.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., ELISA) or a reporter gene assay.

-

In Vivo Assays

Intracerebroventricular (ICV) and Intrathecal (IT) Injections

These techniques are used to administer peptides directly into the central nervous system of animal models to study their central effects.

-

Procedure: A cannula is surgically implanted into the lateral ventricle (for ICV) or the subarachnoid space of the spinal cord (for IT) of an anesthetized animal. After a recovery period, small volumes of the peptide solution can be injected through the cannula.[3][5][15][27]

Tail-Flick Test for Analgesia

This is a common behavioral assay to assess pain sensitivity and the efficacy of analgesics.

-

Principle: The latency of a rodent to withdraw its tail from a noxious heat source is measured. An increase in the tail-flick latency indicates an analgesic effect.[16][28][29][30][31]

-

Procedure:

-

A focused beam of light is directed onto the animal's tail.

-

A timer starts simultaneously with the heat stimulus.

-

The timer stops when the animal flicks its tail out of the beam.

-

A cut-off time is used to prevent tissue damage.

-

Measurement of Mean Arterial Blood Pressure (MAP)

This physiological measurement is used to assess the cardiovascular effects of RF-amide peptides.

-

Procedure: A catheter is surgically inserted into an artery (e.g., the carotid or femoral artery) of an anesthetized animal. The catheter is connected to a pressure transducer, which continuously records the arterial blood pressure.[4][8][13][32][33]

Feeding Behavior Studies

These studies evaluate the effects of RF-amide peptides on food intake and appetite.

-

Procedure: Animals are administered the test peptide (e.g., via ICV injection) and their food consumption is measured over a specific period. More sophisticated paradigms can also be used to assess motivation to eat and satiety.[34][35][36][37][38]

Conclusion

The RF-amide peptide family, particularly the NPFF system, represents a rich and complex area for therapeutic intervention. Their diverse roles in pain modulation, cardiovascular function, and energy homeostasis offer multiple avenues for the development of novel drugs. The quantitative data and experimental methodologies outlined in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of these fascinating neuropeptides. Future research focused on developing receptor-subtype-selective and metabolically stable analogs will be critical to translating the promise of RF-amide peptides into clinical realities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Video: Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction [jove.com]

- 4. iworx.com [iworx.com]

- 5. Rodent intracerebroventricular AAV injections [protocols.io]

- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]

- 9. Radioligand Binding Using 125Labeled Peptides | Springer Nature Experiments [experiments.springernature.com]

- 10. Robot or human? [walmart.com]